1-(8-bromo-4a-hydroxy-3-thioxo-2,3,4,4a-tetrahydro-5H-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone
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Overview
Description
1-(8-BROMO-4A-HYDROXY-3-THIOXO-2,3,4,4A-TETRAHYDRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL)-1-ETHANONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-(8-BROMO-4A-HYDROXY-3-THIOXO-2,3,4,4A-TETRAHYDRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL)-1-ETHANONE involves multiple steps, including cyclization and bromination reactionsReaction conditions often involve the use of strong acids or bases, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve scaling up these reactions using continuous flow reactors to achieve higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar compounds include other indole derivatives, such as:
Indole-3-acetic acid: A plant hormone with different biological activities.
5-Fluoroindole: Known for its antiviral properties.
Indole-2-carboxylate derivatives: Studied for their antimicrobial activities. Compared to these compounds, 1-(8-BROMO-4A-HYDROXY-3-THIOXO-2,3,4,4A-TETRAHYDRO-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-5-YL)-1-ETHANONE stands out due to its unique structure and the specific biological activities it exhibits.
Properties
Molecular Formula |
C11H9BrN4O2S |
---|---|
Molecular Weight |
341.19 g/mol |
IUPAC Name |
1-(8-bromo-4a-hydroxy-3-sulfanylidene-2,4-dihydro-[1,2,4]triazino[5,6-b]indol-5-yl)ethanone |
InChI |
InChI=1S/C11H9BrN4O2S/c1-5(17)16-8-3-2-6(12)4-7(8)9-11(16,18)13-10(19)15-14-9/h2-4,18H,1H3,(H2,13,15,19) |
InChI Key |
WCJGFZBRXJKAAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C2=C(C=C(C=C2)Br)C3=NNC(=S)NC31O |
Origin of Product |
United States |
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